

Application Notes and Protocols for Jasmonate Derivatives in Research

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Compound of Interest

Compound Name: **(-)-Dihydrojasmonic acid**

Cat. No.: **B1345552**

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A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of **(-)-Dihydrojasmonic acid** and its close structural analogs. Due to a notable scarcity of published experimental data specifically for **(-)-Dihydrojasmonic acid**, this document provides detailed dosage, concentration, and protocol information for its more extensively studied derivatives: Methyl Jasmonate (MJ), Methyl Dihydrojasmonate (MDHJ), and Tetrahydrojasmonic Acid (LR2412). This information serves as a valuable starting point for designing experiments with **(-)-Dihydrojasmonic acid**.

Quantitative Data Summary

The following tables summarize the concentrations and dosages of jasmonate derivatives used in various in vitro and in vivo studies. This data can be used as a reference for determining appropriate experimental concentrations for **(-)-Dihydrojasmonic acid**, though optimization will be necessary.

Table 1: In Vitro Concentrations of Jasmonate Derivatives

Compound	Cell Line	Application	Concentration/ IC_{50}	Reference
(-)-Dihydrojasmonic acid	Lettuce Seedlings	Inhibition of Germination	10 mM	[1]
Methyl Jasmonate (MJ)	Multiple Myeloma (MM) cell lines	Cytotoxicity	$IC_{50} \leq 1.5$ mM (for 15/16 cell lines)	[2]
Breast Cancer (MCF-7)	Apoptosis Induction	2.0 mM	[3]	
Breast Cancer (MDA-MB-435)	Apoptosis Induction	1.9 mM	[3]	
Prostate Cancer (PC-3)	Apoptosis Induction	2 mM	[3]	
Human Myelocytic Leukemia (HL-60)	MAPK Pathway Activation	0.4 mM	[3]	
Neuroblastoma (SH-SY5Y)	Cytotoxicity	$IC_{50} = 1.65$ mM	[3]	
Liver Cancer (Hep3B)	Cytotoxicity	$IC_{50} = 2$ mM	[3]	
Methyl Dihydrojasmonate (MDHJ)	Breast Cancer (MCF-7)	Cytotoxicity	IC_{50} of 42.2 μ l/ml (equivalent to 8.3 μ l/ml of pure drug)	[4]
Tetrahydrojasmonic Acid (LR2412)	Reconstructed Skin Model (Episkin™)	Anti-aging Effects	1 μ M and 10 μ M	

Table 2: In Vivo Dosages of Jasmonate Derivatives

Compound	Animal Model	Application	Dosage	Route of Administration	Reference
Methyl Jasmonate (MJ)	Mice (with Multiple Myeloma)	Anti-tumor Activity	1000 mg/kg	Not specified	[2]
Rats	Anti-inflammatory Activity	25-100 mg/kg	Intraperitoneal (i.p.)	[5]	
Mice	Anti-neuroinflammatory Activity	5-20 mg/kg	Intraperitoneal (i.p.)	[6]	
Mice	Memory Enhancement	25, 50, and 100 mg/kg	Intraperitoneal (i.p.)	[6]	
Methyl Dihydrojasmonate (MDHJ)	Mice (with Ehrlich Solid Carcinoma)	Anti-cancer Effects	Not specified (transdermal application of a microemulsion)	Transdermal	[4]
Tetrahydrojasmonic Acid (LR2412)	Human Volunteers	Correction of Skin Aging Signs	Twice-daily topical application	Topical	[7][8]
Human Volunteers	Treatment of Photoaging	2% LR2412 combined with 0.2% Retinol, applied every evening for 3 months	Topical	[9]	

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with jasmonate derivatives. These can be adapted for use with **(-)-Dihydrojasmonic acid**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on cell viability.

Materials:

- Target cancer cell line (e.g., MCF-7, PC-3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **(-)-Dihydrojasmonic acid** or its derivative
- Phosphate Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory effects of a compound in a rat model.

Materials:

- Wistar rats (180-200 g)
- **(-)-Dihydrojasmonic acid** or its derivative
- Carrageenan solution (1% w/v in saline)
- Vehicle (e.g., saline, corn oil)
- Pletysmometer
- Syringes and needles for injection

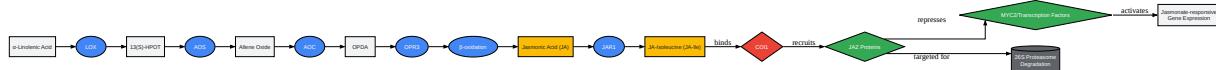
Procedure:

- Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

- Grouping: Divide the animals into groups (n=6 per group): a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like aspirin), and test groups receiving different doses of the compound.
- Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) one hour before the induction of inflammation.
- Induction of Edema: Inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[\[5\]](#)

Visualizations

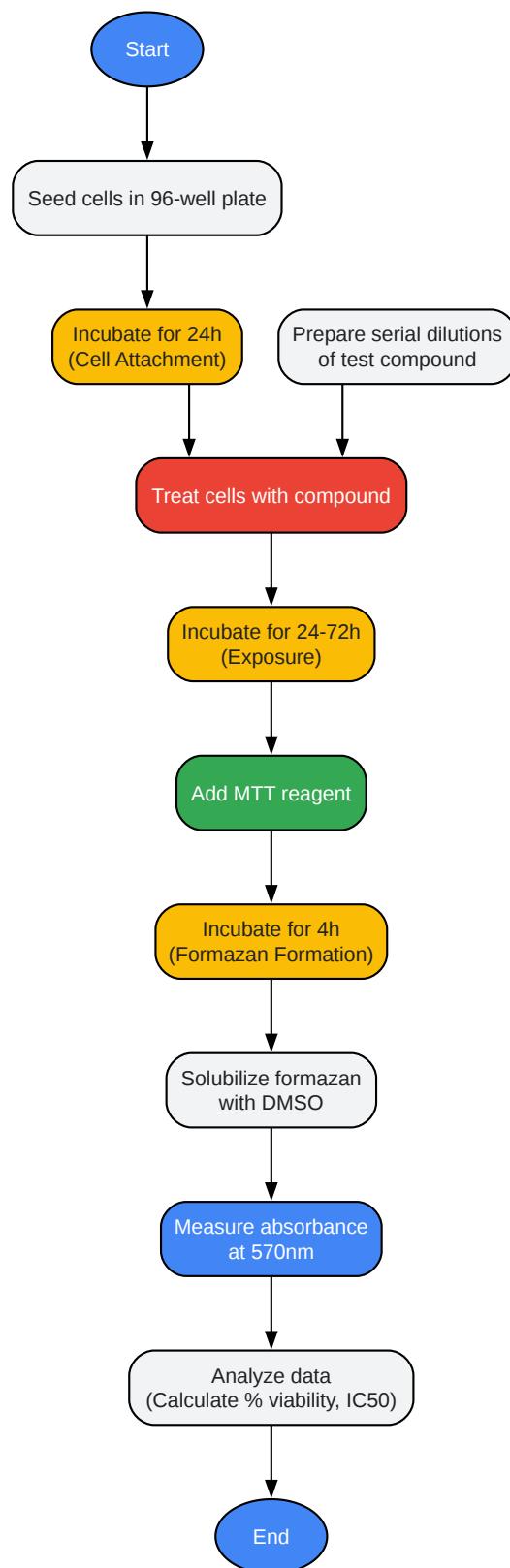
Jasmonate Biosynthesis and Signaling Pathway



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Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

General Experimental Workflow for In Vitro Cytotoxicity Testing

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